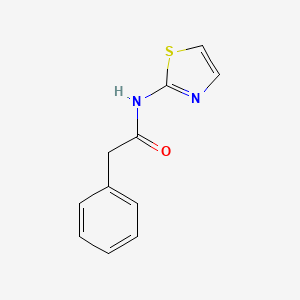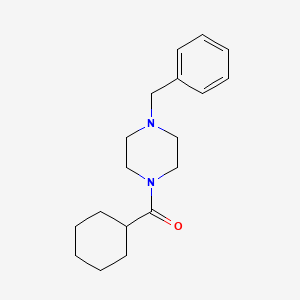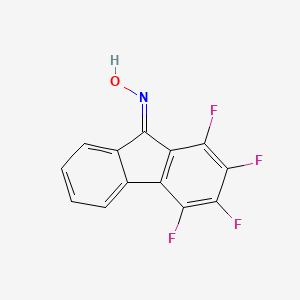![molecular formula C16H15N5O3S B5918109 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole, also known as BMTT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTT belongs to the class of thiol-reactive compounds that have been shown to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole is not fully understood, but it is believed to act by targeting thiol-containing proteins. 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole contains a thiol-reactive group that can react with cysteine residues on proteins, leading to their inactivation. This mechanism of action is similar to that of other thiol-reactive compounds such as N-ethylmaleimide (NEM) and iodoacetamide (IAA).
Biochemical and Physiological Effects:
1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which play a crucial role in the pathogenesis of inflammatory diseases. 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole has been shown to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole is its ease of synthesis and purification. The reaction yield is typically high, and the product can be purified by column chromatography. Additionally, 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications.
One of the main limitations of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole is its chemical reactivity. 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole contains a thiol-reactive group that can react with cysteine residues on proteins, leading to their inactivation. This can make it difficult to study the specific targets and mechanisms of action of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole.
Orientations Futures
There are several future directions for the study of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole. One potential area of research is the identification of specific protein targets of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole. This could help to elucidate the mechanisms of action of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole and identify potential therapeutic applications.
Another area of research is the development of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole derivatives with improved chemical stability and specificity. This could lead to the development of more potent and selective anti-inflammatory and anti-cancer agents.
Finally, the antibacterial activity of 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole could be further explored to identify its potential as a new class of antibiotics.
Méthodes De Synthèse
1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole can be synthesized by a one-pot reaction of 2-methoxy-5-nitrobenzyl bromide, sodium azide, and benzyl mercaptan in the presence of copper(I) iodide. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the tetrazole ring. The yield of the reaction is typically high, and the product can be purified by column chromatography.
Applications De Recherche Scientifique
1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which play a crucial role in the pathogenesis of inflammatory diseases. 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole has been shown to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-benzyl-5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-24-15-8-7-14(21(22)23)9-13(15)11-25-16-17-18-19-20(16)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJOQRDFBSMVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(2-methoxy-5-nitro-benzylsulfanyl)-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)








![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

methyl]thiourea](/img/structure/B5918117.png)